molecular formula C9H10O B3045882 Furan, 2-(1-cyclopenten-1-yl)- CAS No. 115754-78-4

Furan, 2-(1-cyclopenten-1-yl)-

Cat. No. B3045882
CAS RN: 115754-78-4
M. Wt: 134.17 g/mol
InChI Key: LDQSHVHRBJJNDT-UHFFFAOYSA-N
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Description

Furan, 2-(1-cyclopenten-1-yl)- is a chemical compound with the molecular formula C9H10O . It falls within the furan class of organic compounds. The compound’s structure consists of a furan ring fused to a cyclopentene ring, resulting in an intriguing combination of aromatic and aliphatic features .


Molecular Structure Analysis

The molecular structure of 2-(1-cyclopentenyl)furan comprises a five-membered furan ring fused to a cyclopentene ring. The cyclopentene moiety introduces flexibility and strain into the molecule, affecting its reactivity and properties. The aromatic furan ring contributes to its overall stability and electronic properties .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 134.175 Da .

properties

IUPAC Name

2-(cyclopenten-1-yl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-5-8(4-1)9-6-3-7-10-9/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQSHVHRBJJNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342767
Record name Furan, 2-(1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan, 2-(1-cyclopenten-1-yl)-

CAS RN

115754-78-4
Record name Furan, 2-(1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furan, 2-(1-cyclopenten-1-yl)-
Reactant of Route 2
Furan, 2-(1-cyclopenten-1-yl)-
Reactant of Route 3
Furan, 2-(1-cyclopenten-1-yl)-
Reactant of Route 4
Furan, 2-(1-cyclopenten-1-yl)-
Reactant of Route 5
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Reactant of Route 6
Furan, 2-(1-cyclopenten-1-yl)-

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